molecular formula C23H22N4O2S3 B2791443 N-mesityl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021251-56-8

N-mesityl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No. B2791443
CAS RN: 1021251-56-8
M. Wt: 482.64
InChI Key: GWKYYTRXFZBHIF-UHFFFAOYSA-N
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Description

“N-mesityl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide” is a chemical compound with the molecular formula C25H25N3O2S2 and a molecular weight of 463.61 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-mesityl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of mesitylamine with ethyl 2-(2-mercapto-5-oxo-4,5-dihydrothiazol-3-yl)acetate, followed by cyclization and subsequent reaction with o-tolyl isothiocyanate to form the final product.", "Starting Materials": [ "Mesitylamine", "Ethyl 2-(2-mercapto-5-oxo-4,5-dihydrothiazol-3-yl)acetate", "o-Tolyl isothiocyanate" ], "Reaction": [ "Step 1: Condensation of mesitylamine with ethyl 2-(2-mercapto-5-oxo-4,5-dihydrothiazol-3-yl)acetate in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate ethyl 2-(2-(mesitylamino)-5-oxo-4,5-dihydrothiazol-3-yl)acetate.", "Step 2: Cyclization of the intermediate in the presence of a Lewis acid such as zinc chloride or aluminum chloride to form the thiazolopyrimidine intermediate.", "Step 3: Reaction of the thiazolopyrimidine intermediate with o-tolyl isothiocyanate in the presence of a base such as triethylamine or sodium hydride to form the final product N-mesityl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] }

CAS RN

1021251-56-8

Molecular Formula

C23H22N4O2S3

Molecular Weight

482.64

IUPAC Name

2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C23H22N4O2S3/c1-12-9-14(3)18(15(4)10-12)24-17(28)11-31-22-25-20-19(21(29)26-22)32-23(30)27(20)16-8-6-5-7-13(16)2/h5-10H,11H2,1-4H3,(H,24,28)(H,25,26,29)

InChI Key

GWKYYTRXFZBHIF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=C(C=C(C=C4C)C)C)SC2=S

solubility

not available

Origin of Product

United States

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